molecular formula C8H6FNO3 B108681 4'-Fluoro-3'-nitroacetophenone CAS No. 400-93-1

4'-Fluoro-3'-nitroacetophenone

Cat. No. B108681
CAS RN: 400-93-1
M. Wt: 183.14 g/mol
InChI Key: PTCNZDJJIOLIKQ-UHFFFAOYSA-N
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Patent
US06162931

Procedure details

To 15 mL of concentrated sulfuric acid at 0° C. is added 6.9 g (0.05 mmol) of 4-fluoroacetophenone. To the resulting solution is rapidly added a mixture of 4 mL nitric acid and 6 mL concentrated sulfuric acid. The reaction mixture is stirred at 0-5° C. for 3 hours. The reaction mixture is then poured into ice water, and the resulting mixture is extracted with chloroform. The combined organic fractions are washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified using column chromatography on silica gel, eluting with 20% ethyl acetate/hexanes, yielding 6.0 g of 4-fluoro-3-nitroacetophenone (60% yield).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)=[O:8].[N+:16]([O-])([OH:18])=[O:17]>>[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6.9 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0-5° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution is rapidly added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with chloroform
WASH
Type
WASH
Details
The combined organic fractions are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.